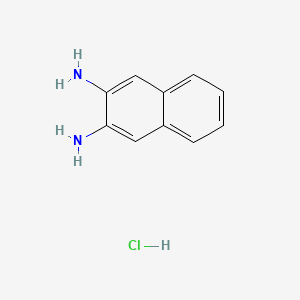

Naphthalene-2,3-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalene-2,3-diamine hydrochloride (C₁₀H₁₀N₂·HCl) is a diamine derivative of naphthalene, widely utilized as a precursor in synthesizing heterocyclic compounds such as quinoxalines and benzimidazoles. Its structure features two amine groups at the 2- and 3-positions of the naphthalene ring, enabling diverse reactivity in condensation and cyclization reactions. For instance, it serves as a critical starting material for synthesizing fluorescent probes like 4-(benzo[g]quinoxalin-2-yl)phenol, which is used to monitor cellular viscosity changes . The compound’s synthesis efficiency is notably enhanced in microdroplet reactors compared to bulk-phase reactions, achieving near-complete conversion of reactants . Analytical characterization via LC-MS, NMR, and UV/Vis spectroscopy confirms its structural integrity and purity in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:

2,3-Dinitronaphthalene+Fe+HCl→Naphthalene-2,3-diamine hydrochloride+FeCl3+H2O

The reaction mixture is typically heated to around 50°C, and the product is isolated by crystallization from water or by dissolving in 0.1M hydrochloric acid and extracting with decalin to remove impurities .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthylamines.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild conditions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Analytical Chemistry Applications

Fluorometric and Colorimetric Assays

Naphthalene-2,3-diamine hydrochloride is primarily utilized as a selective fluorometric probe for the detection of nitrite ions. The compound reacts with nitrosonium ions formed from nitrite at low pH to produce a fluorescent dye known as 1H-naphthotriazole. This reaction enables the quantification of nitrite concentrations ranging from 10 nM to 10 µM, making it suitable for high-throughput screening in 96-well microplate formats .

Detection of Selenium

The compound is also employed as a derivatization reagent for the determination of selenium at low detection limits. This application is crucial in environmental monitoring and food safety assessments where selenium levels need to be accurately measured .

Biological and Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene-based compounds, including this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against cancer cell lines, such as MDA-MB-231. These compounds can induce apoptosis and arrest the cell cycle, suggesting their potential use in cancer therapeutics .

Labeling Natural Carbohydrates

This compound has been successfully applied in labeling natural carbohydrates for capillary electrophoresis. This method allows for the analysis of monosaccharide components in polysaccharides derived from medicinal herbs. The resulting derivatives can be quantified and analyzed to deduce the structures of complex carbohydrates .

Material Science Applications

Preparation of Chiral Organic Compounds

In material science, this compound is utilized in the synthesis of precursors for multi-layer three-dimensional materials comprising chiral organic compounds. These materials have potential applications in fields such as organic electronics and photonics .

Data Table: Summary of Applications

| Application Area | Specific Use | Detection Limits/Conditions |

|---|---|---|

| Analytical Chemistry | Fluorometric detection of nitrite | 10 nM to 10 µM |

| Colorimetric assay for selenium | Low detection limits | |

| Biological Research | Anticancer activity evaluation | Cytotoxic effects on cancer cells |

| Labeling carbohydrates for capillary electrophoresis | Analysis of monosaccharides | |

| Material Science | Synthesis of chiral organic compounds | Development of multi-layer materials |

Case Studies

Case Study 1: Fluorometric Detection of Nitrite

A study demonstrated the effectiveness of this compound in detecting nitrite levels in environmental samples. The method showed high sensitivity and specificity, allowing for rapid analysis in various matrices including water and food products.

Case Study 2: Anticancer Properties

In vitro studies on derivatives of this compound revealed significant cytotoxic effects against breast cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of naphthalene-2,3-diamine hydrochloride involves its interaction with specific molecular targets. For example, in the detection of nitrite, the compound reacts with nitrosonium ions (formed from nitrite at low pH) to produce a fluorescent dye, 1H-naphthotriazole . This reaction is highly specific and allows for the sensitive detection of nitrite in various samples.

Comparison with Similar Compounds

The following sections compare Naphthalene-2,3-diamine hydrochloride with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogs in Drug Development

- Benzo[g]quinoxaline Derivatives: Synthesized from Naphthalene-2,3-diamine, these derivatives exhibit potent anticancer activity. For example, compound 3 (a 2,4-disubstituted derivative) demonstrated submicromolar cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis via Bax activation and Bcl2 downregulation . In contrast, 1,4-dibromonaphthalene-2,3-diamine-derived analogs showed reduced potency, highlighting the importance of substituent placement on biological activity .

- Cyclam-Polyamine Conjugates: Structurally distinct due to macrocyclic components, these compounds (e.g., monosubstituted cyclams) exhibit anti-HIV-1 activity. Unlike Naphthalene-2,3-diamine-based molecules, their synthesis often requires phthaloyl protecting groups, complicating scalability .

Physicochemical and Analytical Profiles

- Purity Standards : this compound is typically characterized to >99% purity via LC-MS and NMR . In contrast, pharmaceutical impurities like N-[3-(10,11-dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine dihydrochloride (MM0077.03) require stringent HPLC protocols to meet regulatory thresholds .

- For example, its enthalpy of formation (ΔfH°gas = 142.2 kJ/mol) and boiling point (265°C) suggest higher stability than diamine derivatives, which prioritize reactivity over thermal resilience .

Biological Activity

Naphthalene-2,3-diamine hydrochloride, also known as 2,3-diaminonaphthalene (DAN), is a compound of significant interest in biological research due to its diverse applications and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and associated case studies.

This compound is a colorless to white crystalline powder that is slightly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is primarily utilized as a fluorescent probe for detecting nitrite and selenium in biological systems . The compound's ability to form fluorescent derivatives makes it particularly useful in biochemical assays.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Research indicates that naphthalene derivatives can intercalate into DNA, disrupting its structure and function. This property is crucial for their potential use as anticancer agents .

- Antioxidant Properties : Naphthalene derivatives have been shown to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

- Antimicrobial Activity : Naphthalene-2,3-diamine has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer activity through various pathways:

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase I activity, which is essential for DNA replication and transcription. In vitro assays indicated that at concentrations above 10 μM, the compound effectively relaxed supercoiled DNA .

- Cell Proliferation Inhibition : In cancer cell lines, naphthalene-2,3-diamine has been reported to inhibit cell proliferation significantly, indicating its potential as an anticancer therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Recent studies have reported MIC values ranging from 1 to 32 μg/mL against various bacterial strains, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Candida albicans | 32 |

Carcinogenicity Studies

A bioassay conducted on 1,5-naphthalenediamine (closely related to naphthalene-2,3-diamine) revealed significant carcinogenic effects in Fischer 344 rats and B6C3F1 mice. The study documented increased incidences of endometrial stromal polyps and thyroid neoplasms in female subjects exposed to the compound . While this raises concerns about the safety of naphthalene derivatives, it highlights the need for further research into their biological mechanisms.

Applications in Fluorescent Probes

This compound's utility as a fluorescent probe has been extensively documented. It reacts with nitrosonium ions formed from nitrite at low pH to produce a fluorescent dye (1H-naphthotriazole), enabling sensitive detection of nitrite levels in biological samples . This application underscores the compound's versatility beyond its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Naphthalene-2,3-diamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination of 2,3-dinitronaphthalene using catalytic hydrogenation or sodium hydrosulfite. For purity optimization, chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in ethanol-water mixtures are effective. Post-synthesis characterization via HPLC or GC-MS ensures purity >95% .

Q. How should researchers handle and store this compound to maintain stability?

The compound is stable under refrigeration (0–6°C) in airtight, light-protected containers. Avoid exposure to strong oxidizers and humid conditions to prevent decomposition. Stability assessments using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for long-term storage protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FTIR : Confirms primary amine bands (3380 cm⁻¹) and imine bond formation (1595 cm⁻¹) in derivatives .

- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 4.2–5.0 ppm) .

- UV-Vis : Monitors λ_max shifts in derivatized forms (e.g., Schiff bases) for reaction progress .

Q. What are the primary applications of this compound in analytical chemistry?

It serves as a derivatization reagent for selenium detection via fluorometric assays, leveraging its ability to form stable selenotrisulfide complexes. Protocols involve reaction with Se(IV) in acidic media, followed by fluorescence measurement at λ_ex/λ_em = 378/525 nm .

Advanced Research Questions

Q. How can this compound be integrated into electrochemical sensor design?

Electrodeposition of its Schiff base derivatives (e.g., N,N-bis((1H-pyrrol-2-yl)methylene)naphthalene-2,3-diamine) onto screen-printed carbon electrodes (SPCEs) enhances electron transfer kinetics. Parameters such as deposition potential (−0.2 to +0.4 V vs. Ag/AgCl) and scan rate (50–100 mV/s) critically influence sensor sensitivity for NO/NO₂ detection .

Q. What strategies mitigate cytotoxicity when using this compound in DNA delivery systems?

Co-formulation with biocompatible polycations (e.g., polyethyleneimine or chitosan) reduces cytotoxicity. Optimizing molar ratios (e.g., 1:5 polymer:DNA) and incorporating PEGylation shields charge interactions, improving cellular uptake efficiency while maintaining plasmid integrity .

Q. How does the compound’s structure influence electron transfer in metalloprotein mimics?

The planar naphthalene core facilitates π-π stacking with heme analogs, while the diamine groups coordinate transition metals (e.g., Fe³⁺) to mimic cytochrome-c redox activity. Cyclic voltammetry (CV) studies show reversible Fe²⁺/Fe³⁺ transitions at E₁/₂ = −0.15 V vs. SCE in buffered solutions .

Q. How can contradictions in spectroscopic data for Schiff base derivatives be resolved?

Discrepancies in FTIR absorption bands (e.g., imine bond shifts ±10 cm⁻¹) may arise from solvent polarity or crystallinity. Use computational modeling (DFT) to predict vibrational modes and validate with Raman spectroscopy. Cross-referencing XRD data ensures structural consistency .

Properties

CAS No. |

80789-78-2 |

|---|---|

Molecular Formula |

C10H11ClN2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

naphthalene-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6H,11-12H2;1H |

InChI Key |

NFDJXVMIVTUFCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.